Cas no 614746-07-5 (4-(1H-pyrrol-1-yl)methylpiperidine)

4-(1H-Pyrrol-1-yl)methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a 1H-pyrrol-1-ylmethyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a valuable intermediate or building block. The compound's piperidine moiety offers a rigid scaffold, while the pyrrole group introduces potential for further functionalization, enhancing its utility in designing biologically active molecules. Its balanced lipophilicity and moderate steric hindrance make it suitable for optimizing drug-like properties. The compound is typically handled under inert conditions due to its sensitivity, ensuring stability during storage and reactions.
4-(1H-pyrrol-1-yl)methylpiperidine structure
614746-07-5 structure
Product Name:4-(1H-pyrrol-1-yl)methylpiperidine
CAS No:614746-07-5
MF:C10H16N2
MW:164.247442245483
MDL:MFCD00119348
CID:2183662
PubChem ID:24265150
Update Time:2025-10-30

4-(1H-pyrrol-1-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(1h-pyrrol-1-ylmethyl)-(9ci)
    • Piperidine, 4-(1H-pyrrol-1-ylmethyl)- (9CI)
    • 4-((1H-Pyrrol-1-yl)methyl)piperidine
    • CS-0243361
    • EN300-262763
    • SB42810
    • 4-(1H-Pyrrol-1-ylmethyl)piperidine
    • Z871801404
    • MFCD00119348
    • 4-[(1H-pyrrol-1-yl)methyl]piperidine
    • DB-277888
    • AKOS011066492
    • Piperidine, 4-(1H-pyrrol-1-ylmethyl)-
    • AC8822
    • 614746-07-5
    • SY213340
    • 4-[(1-Pyrrolyl)methyl]piperidine
    • SCHEMBL6146836
    • 4-(PYRROL-1-YLMETHYL)PIPERIDINE
    • 996-808-4
    • PZA74607
    • 4-(1H-pyrrol-1-yl)methylpiperidine
    • MDL: MFCD00119348
    • Inchi: 1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2
    • InChI Key: KDKCBSOKQNGPLP-UHFFFAOYSA-N
    • SMILES: N1CCC(CN2C=CC=C2)CC1

Computed Properties

  • Exact Mass: 164.131348519g/mol
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 17Ų

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Additional information on 4-(1H-pyrrol-1-yl)methylpiperidine

4-(1H-Pyrrol-1-yl)methylpiperidine: A Comprehensive Overview

4-(1H-Pyrrol-1-yl)methylpiperidine (CAS No. 614746-07-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring a piperidine ring and a pyrrole moiety, exhibits a range of biological activities that make it a valuable candidate for various applications. In this article, we will delve into the chemical properties, synthesis methods, and potential therapeutic uses of 4-(1H-pyrrol-1-yl)methylpiperidine, drawing on the latest research findings to provide a comprehensive overview.

The chemical structure of 4-(1H-pyrrol-1-yl)methylpiperidine is defined by its piperidine ring, which is substituted with a methyl group attached to a pyrrole ring. This combination imparts unique physical and chemical properties to the molecule. The piperidine ring is known for its basicity and ability to form stable complexes with various metal ions, while the pyrrole moiety contributes to the compound's aromatic character and reactivity. These structural features make 4-(1H-pyrrol-1-yl)methylpiperidine an interesting target for synthetic chemists and drug developers alike.

In terms of synthesis, several methods have been reported for the preparation of 4-(1H-pyrrol-1-yl)methylpiperidine. One common approach involves the reaction of 4-methylpiperidine with a suitable pyrrole derivative, such as 1-bromopyrrole or pyrrole carboxylic acid. This reaction typically proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the pyrrole derivative. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize 4-(1H-pyrrol-1-yl)methylpiperidine with high yields and selectivity.

The biological activities of 4-(1H-pyrrol-1-yl)methylpiperidine have been extensively studied in recent years. One of the most notable applications is in the field of neuropharmacology, where this compound has shown promise as a potential therapeutic agent for neurological disorders. Research has demonstrated that 4-(1H-pyrrol-1-yl)methylpiperidine exhibits potent binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This property makes it a potential candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.

In addition to its neuropharmacological effects, 4-(1H-pyrrol-1-yl)methylpiperidine has also been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 4-(1H-pyrrol-1-yl)methylpiperidine may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-(1H-pyrrol-1-yl)methylpiperidine are another important aspect to consider in its development as a drug candidate. Research has indicated that this compound exhibits good oral bioavailability and favorable metabolic stability. However, further studies are needed to optimize its pharmacokinetic profile and ensure optimal therapeutic efficacy with minimal side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1H-pyrrol-1-yl)methylpiperidine in various indications. Preliminary results from phase I trials have shown that this compound is well-tolerated by patients at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.

In conclusion, 4-(1H-pyrrol-1-yl)methylpiperidine (CAS No. 614746-07-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of 4-(1H-pyrrol-1-yl)methylpiperidine will emerge, potentially leading to new treatments for various diseases.

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